ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
4-Hydroxy-3,5-dimethylpyrazole: Studied for its potential as an antioxidant.
3,5-Dimethylpyrazole: Used as a nitrification inhibitor in agriculture.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
The synthesis of this compound typically involves the reaction of appropriate hydrazones with ethyl acetoacetate under acidic conditions. The resulting compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylphenyl group and a carboxylate moiety.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Numerous studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain pyrazole derivatives induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves the activation of caspases and modulation of p53 expression levels, leading to increased apoptotic activity .
Table 1: Antitumor Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl 1-(3,4-dimethylphenyl)-... | MCF-7 | 0.48 | Apoptosis via caspase activation |
Similar Pyrazole Derivative | HCT-116 | 0.78 | Induction of p53 expression |
Prodigiosin | MCF-7 | 1.93 | Reference for comparison |
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit inflammatory mediators such as TNF-alpha and IL-6 in various models. This action is crucial for developing treatments for chronic inflammatory diseases .
Antimicrobial Activity
Research indicates that pyrazole compounds possess significant antimicrobial activity against a range of pathogens. This compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria in laboratory settings. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
Several case studies have illustrated the efficacy of this compound in clinical and preclinical settings:
Case Study 1: Antitumor Efficacy
In a study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptotic cells within the tumors treated with this compound.
Case Study 2: Anti-inflammatory Response
A clinical trial assessed the anti-inflammatory effects of this pyrazole derivative in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after treatment with this compound over six weeks .
Properties
IUPAC Name |
ethyl 1-(3,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(18)13-12(17)8-16(15-13)11-6-5-9(2)10(3)7-11/h5-8,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXFXKXHDNPPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.